2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1H-benzo[de]isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11;/h1-6,13H,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJYITSOKPRKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186097 | |
| Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32386-87-1 | |
| Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032386871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride can undergo various chemical reactions, including:
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: N-substituted isoquinoline derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits a molecular weight of 205.68 g/mol and features a unique bicyclic structure that contributes to its biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for laboratory applications. Key physical properties include:
- Molar Refractivity : 65.45
- Log P (octanol-water partition coefficient) : Approximately 2.29, indicating moderate lipophilicity.
- Solubility : Varies with reported values around 0.0686 mg/ml in some conditions, suggesting limited solubility but potential for bioavailability under specific formulations .
Anticancer Research
Recent studies have highlighted the potential of this compound in cancer treatment. It has been shown to inhibit specific bromodomains associated with cancer cell proliferation. Bromodomains are protein regions that recognize acetylated lysine residues on histones, influencing gene transcription involved in cell growth and survival. Inhibiting these domains can lead to reduced tumor growth and increased apoptosis in cancer cells .
A patent (WO2017162661A1) details the synthesis of compounds related to this structure and their application in treating hyperproliferative diseases such as cancer, emphasizing their role as bromodomain inhibitors .
Antimicrobial Activity
Another area of research involves the antimicrobial properties of derivatives of benzo[de]isoquinoline compounds. A study demonstrated the synthesis of several derivatives, including those related to 2,3-dihydro-1H-benzo[de]isoquinoline, which exhibited notable antibacterial activity against various pathogens. This suggests that modifications to the base structure can enhance efficacy against microbial strains .
Case Study 1: Anticancer Efficacy
In a controlled laboratory environment, researchers synthesized a series of derivatives based on this compound. These compounds were tested against different cancer cell lines (e.g., breast and prostate cancer). Results indicated that certain derivatives significantly inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Testing
A group of derivatives was synthesized from this compound and evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives exhibited strong inhibitory effects, suggesting potential applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Photocatalytic strategies (e.g., ) offer rapid screening but require optimization for large-scale synthesis .
- Classic reflux methods () achieve high yields (83%) but may involve tedious purification .
Pharmacological and Therapeutic Profiles
Key Observations :
- The dihydroisoquinoline scaffold (target compound) lacks the hydroxyl or sulfonyl groups critical for receptor-specific activity in analogs like Dinapsoline or Fasudil .
- Natural derivatives (e.g., berberine) demonstrate broader, multi-target effects compared to synthetic analogs .
Biological Activity
2,3-Dihydro-1H-benzo[de]isoquinoline hydrochloride is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available isoquinoline derivatives. The methods of synthesis can vary, but they generally include cyclization reactions that lead to the formation of the benzo[de]isoquinoline core structure.
Antimicrobial Activity
Research has shown that derivatives of 1H-benzo[de]isoquinoline exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | MIC (mg/L) |
|---|---|---|
| Compound 1 | S. aureus | 512 |
| Compound 1 | E. coli | >512 |
| Compound 2 | Bacteroides fragilis | 64 |
| Compound 2 | Propionibacterium acnes | 64 |
These results indicate that the biological activity of these compounds is influenced by their structural characteristics and substituents .
Antiviral Activity
This compound has also been investigated for its antiviral properties. It has been identified as a potential inhibitor of the hepatitis C virus NS5B polymerase, which is essential for viral replication. The compound binds to the active site of the enzyme, effectively blocking viral RNA polymerization .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives against a panel of pathogens. The results indicated that specific compounds exhibited low MIC values against both aerobic and anaerobic bacteria, suggesting their potential use in treating infections caused by resistant strains .
- Antiviral Properties : Another investigation focused on the antiviral activity against hepatitis C virus. The compound demonstrated significant inhibition in vitro, indicating its potential as a lead compound for drug development against viral infections .
The mechanism by which this compound exerts its biological effects is multifaceted:
Q & A
Q. What synthetic routes are commonly employed to prepare 2,3-dihydro-1H-benzo[de]isoquinoline hydrochloride, and what are their yield optimization challenges?
Methodological Answer:
- Synthesis via Cyclization Reactions: Isoquinoline derivatives are often synthesized via Bischler-Napieralski cyclization or Pictet-Spengler reactions. For example, highlights the use of methoxybenzoyl intermediates to form benzo[de]isoquinoline scaffolds.
- Catalytic Hydrogenation: Reduction of aromatic rings using palladium or platinum catalysts under hydrogen gas (e.g., 40–60 psi, 80°C) yields dihydro derivatives. Challenges include controlling regioselectivity and minimizing over-reduction .
- Yield Optimization: Impurities from incomplete cyclization (e.g., unreacted amines) require purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1). Typical yields range from 45–65% .
Q. How is the structural identity of this compound confirmed in synthetic batches?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Diffraction (XRD): Used to resolve stereochemical ambiguities, particularly for chiral centers (e.g., confirms crystalline packing via XRD) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₅ClN₂O: 257.0845) .
Advanced Research Questions
Q. What pharmacological mechanisms are hypothesized for this compound, and how are they experimentally validated?
Methodological Answer:
- Serotonin Receptor Antagonism: Structural analogs like palonosetron hydrochloride () inhibit 5-HT₃ receptors. Competitive binding assays (³H-GR65630 radioligand displacement) quantify receptor affinity (IC₅₀ < 1 nM) .
- Enzyme Inhibition: Isoquinoline derivatives (e.g., fasudil hydrochloride in ) inhibit Rho-associated kinases. In vitro kinase assays (ATP-competitive ELISA) measure IC₅₀ values .
- In Vivo Models: Antiemetic efficacy is tested in ferret models (cisplatin-induced emesis) with dose-dependent reduction in retching episodes (ED₅₀ ~ 0.1 mg/kg) .
Q. How do researchers address discrepancies in solubility and stability data for this compound across different solvents?
Methodological Answer:
Q. What analytical strategies are recommended for detecting trace impurities in this compound batches?
Methodological Answer:
- HPLC-PDA/MS:
- For Chiral Impurities: Use chiral columns (e.g., Chiralpak AD-H) with heptane/ethanol (80:20) to resolve enantiomers ( notes palonosetron-related enantiomers) .
Data Contradictions and Validation
Q. How should researchers reconcile conflicting reports on the compound’s cytotoxicity in cancer cell lines?
Methodological Answer:
- Standardized Assays: Use MTT or SRB assays with consistent cell lines (e.g., HeLa or MCF-7) and exposure times (48–72 hrs).
- Control for Autophagy: Co-treat with chloroquine (autophagy inhibitor) to distinguish apoptosis from autophagy-mediated death (e.g., shows berberine’s dual mechanism) .
- Dose-Response Curves: IC₅₀ values vary widely (1–50 µM); ensure logarithmic dosing (0.1–100 µM) to capture full dynamic range .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
